2-methoxy-N-(4-methoxyphenyl)acetamide
Description
2-Methoxy-N-(4-methoxyphenyl)acetamide is a substituted acetamide featuring two methoxy groups: one at the 2-position of the acetamide backbone and another on the para position of the aromatic ring. The structural motif of N-arylacetamides is widely explored for pharmacological applications, including anticancer, antimicrobial, and hypoglycemic activities, as observed in related derivatives .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
TTZFXJGNEYPIBY-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Acetylation of p-Anisidine: : The most common method for synthesizing 2-methoxy-N-(4-methoxyphenyl)acetamide involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine or sodium acetate to neutralize the acetic acid formed during the reaction .
Reaction Conditions
Temperature: 50-70°C
Solvent: Acetic anhydride
Catalyst/Base: Pyridine or sodium acetate
-
Microwave-Assisted Synthesis: : Another method involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene, which yields the desired product in high yield .
Reaction Conditions
Temperature: Microwave irradiation
Solvent: Trichlorobenzene
Reagent: Ethyl cyanoacetate
Industrial Production Methods
- The industrial production of this compound typically follows the acetylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-methoxy-N-(4-methoxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a palladium catalyst .
-
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives. Common reagents include halogens and alkylating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst
Substitution: Halogens, alkylating agents
Major Products
Oxidation: Quinones, nitroso derivatives
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
- 2-methoxy-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology
Medicine
- It has potential applications in drug development, particularly as a precursor for the synthesis of analgesic and anti-inflammatory drugs .
Industry
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The biological and physicochemical properties of N-arylacetamides are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Structural Insights :
Pharmacological Activities
Hypoglycemic Activity
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) exhibit dose-dependent hypoglycemic effects:
- In sucrose-loaded rats : 25.1% (3a), 19.8% (3b), 24.6% (3c) reduction in blood glucose at 100 mg/kg .
- In streptozotocin-induced diabetic rats : 21.4% (3a), 17.5% (3b), 20.6% (3c) reduction .
The para-methoxy group is critical for activity, as removal reduces efficacy .
Anticancer Activity
Sulfonyl-quinazoline acetamides (38–40) show broad-spectrum cytotoxicity:
- Compound 38 : Active against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells .
- Compound 40 : Morpholine-substituted variant exhibits improved pharmacokinetics due to enhanced solubility .
Antimicrobial Activity
Compound 2b (benzofuran-oxadiazole-thioether) demonstrates potent laccase-mediated antimicrobial activity, likely due to redox-active heterocycles .
Crystallographic Analysis
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